2-amino-N-butylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-N-butylbenzamide and related compounds involves various chemical reactions that allow for the formation of these complex molecules. For example, a mild and efficient synthesis method for 1,2,3-benzotriazine-4-(3H)-ones from 2-aminobenzamides showcases a facile annulation process, highlighting the chemical versatility and reactivity of 2-aminobenzamides under acid-free conditions (Yan et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Amino-N-butylbenzamide and its derivatives has been extensively analyzed through various spectroscopic and X-ray crystallographic techniques. Studies reveal detailed insights into hydrogen bonding, molecular conformations, and intramolecular interactions. Mphahlele et al. (2017) provided significant insights into the hydrogen bonds in N-unsubstituted 2-aminobenzamides, emphasizing the importance of intramolecular interactions in determining molecular structure (Mphahlele et al., 2017).
Chemical Reactions and Properties
2-Aminobenzamide compounds are key intermediates in various chemical reactions, leading to diverse chemical structures and functionalities. For instance, oxidative synthesis techniques have been developed for creating quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamides, showcasing the compound's reactivity and application in generating complex molecular architectures (Sharif et al., 2014).
Physical Properties Analysis
The physical properties of 2-Aminobenzamide, such as solubility in various organic solvents, have been measured and modeled, providing essential data for the purification and synthesis processes. Wu and Li (2019) discussed the solubility of 2-aminobenzamide in multiple solvents, offering insights into its behavior in different chemical environments (Wu & Li, 2019).
Chemical Properties Analysis
Explorations into the chemical properties of 2-Aminobenzamide and related compounds reveal their potential for forming mixed ligand complexes, engaging in carbonylative synthesis reactions, and their reactivity towards creating novel molecular structures. For example, Dharmaraja et al. (2013) studied mixed ligand complex formation with Cu(II), unveiling the compound's capability to interact with metals and amino acids, leading to new compounds with potential biological activities (Dharmaraja et al., 2013).
Scientific Research Applications
Antidiabetic Potential : SN158, a derivative of 2-amino-N-butylbenzamide, shows promise as a therapeutic agent against type 2 diabetes and related metabolic disorders by alleviating glucose and lipid abnormalities. It activates PPARα/γ and increases adipogenic differentiation, fatty acid oxidation, and glucose uptake (Jung et al., 2017).
Mass Spectrometry of Carbohydrates : Derivatives of 2-amino-N-butylbenzamide are used in electrospray mass spectrometry and collision-induced dissociation fragmentation of N-linked carbohydrates, providing insights into carbohydrate structure and function (Harvey, 2000).
Adenosine Phosphate Detection : A triamide ligand derived from 2-amino-N-butylbenzamide has been investigated for its ability to detect adenosine-containing nucleotides like ATP, ADP, and AMP, contributing to the development of anion sensors (Qian et al., 2004).
Chemical Modification of Proteins : A study describes the use of p-azidosulphonyl-N-butylbenzamide (ASBB) in the chemical modification of proteins like trypsin, affecting their stability and functionality (Gray & Jonas, 1986).
Carbohydrate Labeling : 2-Aminobenzamide, a related compound, is commonly used in fluorescence labeling of reducing oligosaccharides, providing a method for analyzing carbohydrate structure and interactions (Cumpstey et al., 2000).
Synthesis of Imides : Research on the conversion of N-acyl amino acids into imides via oxidative decarboxylation, involving compounds like N-benzoylvaline and N-benzoylleucine, demonstrates the utility of 2-amino-N-butylbenzamide derivatives in synthetic chemistry (Huang et al., 2008).
Radiation Response Enhancement in Cells : Studies indicate that 3-Aminobenzamide, a specific inhibitor of poly(adenosine diphosphoribose) synthesis, enhances the response of mammalian cells to ionizing radiation and alkylating agents (Ben-hur et al., 1985).
Infrared Study of Amide Systems : N-butylbenzamide and its derivatives have been studied for their behavior in solutions using infrared spectroscopy, contributing to the understanding of hydrogen bonding and molecular interactions (Nikolić et al., 1984).
Safety And Hazards
Future Directions
While specific future directions for 2-amino-N-butylbenzamide are not available, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
2-amino-N-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZDMUOYQBHOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293251 | |
Record name | 2-amino-N-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-butylbenzamide | |
CAS RN |
10494-82-3 | |
Record name | 2-Amino-N-butylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10494-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 88051 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10494-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-N-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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